5-oxo-N-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
5-oxo-N-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C14H13N3O2S and its molecular weight is 287.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Functionalized Compounds
The compound 5-Oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid and its derivatives have been synthesized through reactions involving amines, oxalyl chloride, and N, N-dimethylformamide as a catalyst, leading to the formation of primary and secondary amide derivatives. This synthesis process highlights the chemical flexibility and the potential for creating a variety of functionalized molecules based on the thiazolo[3,2-a]pyrimidine structure (Peterlin-Mašič et al., 2000).
Antimicrobial Activity
N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides have been synthesized and evaluated for their antimicrobial properties. Some of the synthesized compounds demonstrated antimicrobial activity, indicating potential applications in combating microbial infections (Gein et al., 2015).
Preparation of Polycyclic Heterocycles
New 2,7-disubstituted 5-amino-6,8-dicyano-2,3-dihydro-3-oxo thiazolo[3,2-a]pyridines have been prepared, which upon cyclization with formamide, nitrous acid, and triethylorthoformate, afforded a series of polycyclic heterocycles containing condensed pyrimidine and triazine rings. This work demonstrates the compound's utility in synthesizing complex heterocyclic structures with potential biological activities (al-Thebeiti, 2000).
Synthesis of Anti-Inflammatory Agents
The synthesis and evaluation of 5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine-6-carboxamides for anti-inflammatory activity have been explored. Some of these compounds showed promising results in anti-inflammatory tests, suggesting potential therapeutic applications in treating inflammation-related disorders (Doria et al., 1986).
Mechanism of Action
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds have shown promising results in human microglia and neuronal cell models .
Mode of Action
Related compounds have shown significant anti-neuroinflammatory properties through the inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties .
Properties
IUPAC Name |
N-(4-methylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-9-2-4-10(5-3-9)16-12(18)11-8-15-14-17(13(11)19)6-7-20-14/h2-5,8H,6-7H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEDFFAYRXYLEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)CCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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